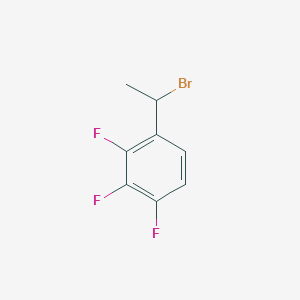

1-(1-Bromoethyl)-2,3,4-trifluorobenzene

Description

Significance of Fluorinated and Brominated Aromatic Systems as Key Building Blocks

Fluorinated and brominated aromatic systems are of paramount importance as building blocks in modern chemistry. The introduction of fluorine atoms into an aromatic ring can profoundly influence a molecule's properties. epa.gov Due to fluorine's high electronegativity and small size, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. researchgate.netnih.gov These attributes are highly desirable in drug discovery, where enhancing a compound's pharmacokinetic profile is a critical goal. researchgate.netnih.gov Consequently, many top-selling pharmaceuticals, from antidepressants to cholesterol-lowering drugs, incorporate fluorinated aromatic moieties. nih.gov

Brominated aromatic compounds, on the other hand, are prized for their synthetic versatility. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond, making aryl bromides ideal precursors for a vast array of chemical transformations. They are workhorse substrates in numerous metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the modular assembly of complex molecules from simpler brominated aromatic starting materials. google.com Furthermore, aryl bromides are classical precursors for preparing organometallic reagents like Grignard and organolithium reagents, further extending their synthetic utility.

Distinctive Reactivity Profiles of Organofluorine and Organobromine Compounds

The chemical behavior of organofluorine and organobromine compounds is dictated by the nature of the carbon-halogen bond. The C-F bond is one of the strongest single bonds in organic chemistry, characterized by a high bond dissociation energy. sigmaaldrich.com This strength, coupled with the high electronegativity of fluorine, makes the bond highly polarized but relatively inert to many chemical reactions. As a result, fluorine atoms on an aromatic ring are generally not displaced in nucleophilic substitution reactions unless the ring is highly activated by other electron-withdrawing groups. Instead, the primary influence of aromatic fluorine is electronic, withdrawing electron density from the ring and affecting the reactivity of other parts of the molecule. researchgate.net

In stark contrast, the C-Br bond is weaker and less polarized. Bromine is an excellent leaving group, making the C-Br bond susceptible to both nucleophilic substitution and metal-catalyzed insertion reactions. This reactivity profile is intermediate between that of organochlorine and organoiodine compounds, often representing an optimal balance of reactivity and stability for many synthetic applications. The principal reactions involving organobromides include electrophilic aromatic substitution (bromination), nucleophilic aromatic substitution, and the formation of organometallic reagents, highlighting their role as versatile reactive intermediates. google.com

Table 1: Comparison of Carbon-Fluorine and Carbon-Bromine Bond Properties

| Property | Carbon-Fluorine (C-F) | Carbon-Bromine (C-Br) |

|---|---|---|

| Average Bond Energy (kJ/mol) | ~485 | ~285 |

| Bond Length (Å) | ~1.35 | ~1.91 |

| Electronegativity of Halogen | 3.98 | 2.96 |

| Reactivity | Generally low, stable | Moderate, good leaving group |

| Primary Synthetic Role | Property modification (metabolic stability, lipophilicity) | Reactive handle for cross-coupling and substitutions |

Position of 1-(1-Bromoethyl)-2,3,4-trifluorobenzene within Modern Synthetic Chemistry

The compound This compound is a specialized and multifunctional building block positioned at the intersection of organofluorine and organobromine chemistry. Its structure combines a polyfluorinated aromatic core with a reactive, chiral alkyl bromide side chain, making it a potentially valuable intermediate in advanced organic synthesis, particularly for the pharmaceutical and agrochemical industries.

The (1-bromoethyl) group serves as the molecule's primary reactive center. The bromine atom is a good leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functionalities (e.g., amines, alcohols, thiols, nitriles). Furthermore, the carbon atom to which the bromine is attached is a stereocenter, meaning the compound exists as a pair of enantiomers. The use of an enantiomerically pure form of This compound would allow for the stereoselective synthesis of chiral molecules, a critical requirement in the development of modern pharmaceuticals where a specific 3D geometry is often essential for biological activity.

Therefore, This compound is best positioned as a chiral synthon for introducing the 1-(2,3,4-trifluorophenyl)ethyl fragment into complex target molecules. Its utility lies in its capacity to combine the advantageous pharmacokinetic properties of a polyfluorinated arene with the synthetic flexibility and stereochemical control offered by a secondary alkyl bromide.

Table 2: Physicochemical Properties of the Related Precursor, 1-Bromo-2,3,4-trifluorobenzene

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrF₃ |

| Molecular Weight | 210.98 g/mol |

| CAS Number | 176317-02-5 |

| Predicted XLogP3 | 2.9 |

Data sourced from PubChem CID 2733255. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTCCHAQLOEYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 1 Bromoethyl 2,3,4 Trifluorobenzene

Nucleophilic Substitution Reactions (SN1 and SN2)

The benzylic position of 1-(1-bromoethyl)-2,3,4-trifluorobenzene is highly susceptible to nucleophilic attack, allowing for reactions to proceed via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. The secondary nature of the benzylic carbon allows for the formation of a resonance-stabilized benzylic carbocation, a key intermediate in the SN1 pathway. Concurrently, the position is accessible enough for backside attack by nucleophiles, facilitating the SN2 pathway. rsc.org The specific mechanism that predominates is dependent on factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Functional Group Interconversions at the 1-Bromoethyl Position

The bromine atom serves as an excellent leaving group, enabling a wide array of functional group interconversions. This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, reaction with various nucleophilic fluorinating agents can replace the bromine with fluorine, a common strategy in the synthesis of bioactive compounds. rsc.orgrsc.orgresearchgate.net Similarly, hydrolysis or reaction with hydroxide (B78521) sources can convert the bromide to the corresponding alcohol, 1-(2,3,4-trifluorophenyl)ethanol. Other common transformations include the introduction of azide (B81097) (N₃⁻) or other halide ions.

Synthesis of Ethers, Amines, Thioethers, and Nitriles

The reactivity of the 1-bromoethyl group is well-suited for the synthesis of several important classes of organic compounds through nucleophilic substitution.

Ethers : Ethers can be readily synthesized via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves treating this compound with an alkoxide nucleophile (RO⁻). The reaction is most efficient with primary or secondary alkoxides to avoid competing elimination reactions. wikipedia.orgpearson.com

Amines : The reaction with ammonia (B1221849) or primary and secondary amines provides a direct route to the corresponding substituted amines. organic-chemistry.org However, this reaction can be difficult to control, as the resulting amine product is often more nucleophilic than the starting amine, leading to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. pressbooks.pub To achieve selective synthesis of primary amines, alternative methods like the Gabriel synthesis or the use of an azide nucleophile followed by reduction are often preferred. pressbooks.pubmasterorganicchemistry.comlibretexts.org

Thioethers : Analogous to ether synthesis, thioethers (sulfides) are prepared by reacting the bromo-compound with a thiolate anion (RS⁻). brainkart.com This SN2 reaction is an efficient method for forming carbon-sulfur bonds. pearson.com Odorless thiol surrogates, such as xanthates, can also be employed for a more convenient synthesis. mdpi.comresearchgate.net

Nitriles : The introduction of a cyano group to form the corresponding nitrile, 2-(2,3,4-trifluorophenyl)propanenitrile, is typically achieved by treating the substrate with a cyanide salt, such as sodium or potassium cyanide, in a polar apathetic solvent. This reaction proceeds via an SN2 mechanism and is a valuable method for carbon-chain extension. organic-chemistry.orgpressbooks.pub

The following table summarizes these synthetic transformations:

| Product Class | Nucleophile | Reagent Example | Reaction Name |

| Ether | Alkoxide (RO⁻) | Sodium Ethoxide (NaOCH₂CH₃) | Williamson Ether Synthesis |

| Amine | Ammonia (NH₃) | Aqueous Ammonia | Nucleophilic Alkylation |

| Thioether | Thiolate (RS⁻) | Sodium Ethanethiolate (NaSCH₂CH₃) | Thioether Synthesis |

| Nitrile | Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanation |

Impact of Fluorine Substituents on Reaction Kinetics and Selectivity

The three fluorine atoms on the aromatic ring exert a profound influence on the reactivity of the benzylic bromide. Fluorine is the most electronegative element, and its primary electronic influence in this context is a strong electron-withdrawing inductive effect (-I effect). stackexchange.comminia.edu.eg This effect has several important consequences:

Increased Electrophilicity : The fluorine atoms withdraw electron density from the benzene (B151609) ring and, by extension, from the benzylic carbon. This increases the partial positive charge on the benzylic carbon, making it a harder electrophile and more susceptible to attack by nucleophiles. This effect generally accelerates the rate of SN2 reactions.

Carbocation Stabilization/Destabilization : In a potential SN1 mechanism, the inductive effect of fluorine would destabilize the adjacent benzylic carbocation. However, fluorine can also exert a π-donating resonance effect (+R effect) by donating a lone pair of electrons into the aromatic system. researchgate.netacs.org While the inductive effect typically dominates for halogens, the ability of α-fluorine atoms to stabilize carbocations through lone-pair donation is also recognized. rsc.org The net effect on SN1 reactivity is a complex balance of these opposing forces, though the strong inductive pull from three fluorine atoms likely disfavors carbocation formation relative to a non-fluorinated analogue.

Transition State Stabilization : For an SN2 reaction, the electron-withdrawing nature of the trifluorophenyl group helps to stabilize the charge buildup in the trigonal bipyramidal transition state. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate compared to non-fluorinated analogues.

Organometallic Reactions and Cross-Coupling Strategies

The carbon-bromine bond in this compound provides a handle for the formation of highly reactive organometallic intermediates. These intermediates are powerful nucleophiles and are central to the construction of new carbon-carbon bonds.

Formation of Grignard Reagents and Organolithium Intermediates

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, [1-(2,3,4-trifluorophenyl)ethyl]magnesium bromide. quora.comlibretexts.orgchemguide.co.uk This reaction involves the oxidative insertion of magnesium into the C-Br bond. The resulting organomagnesium compound effectively inverts the polarity of the benzylic carbon, transforming it from an electrophile into a potent nucleophile. byjus.com

Organolithium Intermediates : Organolithium reagents can be prepared through several methods. Direct reaction with lithium metal is one route. masterorganicchemistry.com A more common laboratory method is the lithium-halogen exchange, which involves treating the bromo-compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. saylor.orgwikipedia.org This exchange is typically very fast and generates the highly reactive [1-(2,3,4-trifluorophenyl)ethyl]lithium. These reagents are generally stronger bases and more reactive nucleophiles than their Grignard counterparts. wikipedia.orglibretexts.org

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille Couplings)

While classic cross-coupling reactions like Suzuki-Miyaura and Heck typically involve the reaction of an aryl or vinyl halide with an organometallic partner, the organometallic intermediates derived from this compound can serve as the nucleophilic partner in related C-C bond-forming reactions. nih.govresearchgate.net

The Grignard or organolithium reagent formed at the benzylic position is effectively a secondary alkyl organometallic. These reagents can participate in a variety of coupling reactions:

Reaction with Carbonyls : A primary application of these organometallics is their addition to electrophilic carbonyl compounds. alevelchemistry.co.uk Reaction with aldehydes, ketones, esters, and carbon dioxide provides a powerful method for creating new carbon-carbon bonds and synthesizing more complex alcohols and carboxylic acids. chemguide.co.ukalevelchemistry.co.uk

Coupling with Alkyl Halides : The Grignard reagent can be coupled with other alkyl halides, particularly in the presence of transition-metal catalysts (e.g., nickel or palladium), to form new C(sp³)–C(sp³) bonds. rsc.orgillinois.edu

Negishi and Kumada Couplings : The organolithium reagent can be transmetalated with zinc chloride to form an organozinc species, which can then be used in palladium-catalyzed Negishi cross-coupling reactions with aryl or vinyl halides. nih.govacs.org Similarly, the Grignard reagent can be used directly in nickel- or palladium-catalyzed Kumada coupling reactions. uwindsor.ca

The following table illustrates potential C-C bond-forming applications of the derived organometallic reagents:

| Organometallic Reagent | Electrophile | Catalyst (if any) | Product Type |

| Grignard Reagent | Aldehyde (R'CHO) | None | Secondary Alcohol |

| Grignard Reagent | Ketone (R'COR'') | None | Tertiary Alcohol |

| Grignard Reagent | Aryl Halide (Ar-X) | Ni or Pd catalyst | Alkylated Arene |

| Organolithium/Organozinc | Vinyl Halide | Pd catalyst | Allylic Benzene Derivative |

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex organic molecules. libretexts.org For this compound, C-H activation could theoretically occur at the aromatic ring or the ethyl side chain. However, direct C-H functionalization of the trifluorinated ring is challenging due to the high strength of the C-F and aromatic C-H bonds, which are influenced by the electron-withdrawing nature of the fluorine atoms.

More plausible is the functionalization of the C-H bonds on the ethyl group. However, the presence of the bromine atom at the benzylic position makes this substrate more prone to other transformations, such as cross-coupling reactions at the C-Br bond. Should C-H activation be pursued, directing groups would likely be necessary to achieve regioselectivity on the aromatic ring. Given the electronic properties of the trifluorophenyl group, palladium, rhodium, or iridium catalysts, which are known to facilitate C-H activation, would be potential candidates for such transformations. researchgate.netbeilstein-journals.org The specific outcomes would be highly dependent on the chosen catalyst, ligand, and reaction conditions.

Radical Reactions and Reductive Transformations

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical reactions. Radical bromination of alkylbenzenes is a well-established process, often utilizing initiators like light or AIBN (azobisisobutyronitrile). researchgate.net In this case, the compound itself is a product of such a reaction starting from 2,3,4-trifluoroethylbenzene.

Further radical transformations could involve atom transfer radical polymerization (ATRP) if a suitable initiator is used, with the bromoethyl group serving as the initiating site.

Reductive transformations would lead to the removal of the bromine atom. A common method for the dehalogenation of alkyl halides is treatment with tributyltin hydride (Bu₃SnH) and a radical initiator. nih.gov This would result in the formation of 2,3,4-trifluoroethylbenzene.

Table of Potential Reductive Transformation Products

| Starting Material | Reagents | Major Product |

| This compound | Bu₃SnH, AIBN | 2,3,4-Trifluoroethylbenzene |

Rearrangement Reactions (if applicable to the 1-bromoethyl moiety)

Rearrangement reactions involving the 1-bromoethyl moiety on an aromatic ring are not common under typical reaction conditions. Carbocation rearrangements are a possibility if an Sₙ1-type reaction is induced, for example, by a Lewis acid. However, the benzylic carbocation is already relatively stable due to resonance with the aromatic ring, which disfavors rearrangement of the ethyl chain itself. While rearrangements of the aromatic ring itself are known (e.g., Fries rearrangement), these are not applicable to the bromoethyl side chain. d-nb.info Phenyl migration is a possibility under specific basic conditions, but this is a more complex and less common pathway. bloomtechz.com

Mechanistic Investigations of Reactions Involving 1 1 Bromoethyl 2,3,4 Trifluorobenzene

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Currently, specific kinetic and isotopic studies detailing the reaction mechanisms of 1-(1-Bromoethyl)-2,3,4-trifluorobenzene have not been reported in peer-reviewed literature. Such studies are crucial for distinguishing between different potential pathways, such as SN1, SN2, E1, and E2 reactions.

For a secondary benzylic bromide like this compound, both substitution and elimination reactions are plausible. The trifluorinated phenyl group is strongly electron-withdrawing, which would destabilize a potential carbocation intermediate at the benzylic position, making an SN1 or E1 pathway less favorable than for non-fluorinated analogues. Conversely, these electron-withdrawing effects could enhance the acidity of the benzylic proton, potentially favoring elimination pathways.

Kinetic studies would be essential to determine the order of the reaction. For instance, a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile/base, would suggest an SN2 or E2 mechanism. Isotopic labeling, such as using a deuterated solvent or a substrate with deuterium (B1214612) at the beta-position, could help elucidate the transition state of an elimination reaction by measuring the kinetic isotope effect (KIE). A significant primary KIE would support a mechanism where the C-H bond is broken in the rate-determining step, characteristic of the E2 pathway.

Role of Lewis Acids, Brønsted Acids, and Bases in Catalytic Cycles

While no specific catalytic cycles involving this compound are documented, the role of acids and bases can be inferred from general principles.

Lewis Acids: A Lewis acid could coordinate with the bromine atom, making it a better leaving group and promoting reactions that involve the cleavage of the C-Br bond. This could facilitate SN1-type reactions by assisting in the formation of a carbocation, although, as mentioned, the trifluorophenyl group would disfavor this intermediate. In Friedel-Crafts type alkylations, a Lewis acid would be essential to activate the substrate for reaction with another aromatic ring.

Brønsted Acids: Strong Brønsted acids are generally not used in reactions with alkyl halides unless they are part of a superacid system. Their primary role in related reactions is often to protonate the leaving group in alcohols to facilitate substitution, which is not directly applicable here.

Bases: The role of a base is critical in elimination reactions. The strength and steric hindrance of the base would influence the competition between substitution (SN2) and elimination (E2). A strong, sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 pathway to produce 1-(ethenyl)-2,3,4-trifluorobenzene. A less hindered, strong base that is also a good nucleophile (e.g., ethoxide) might lead to a mixture of SN2 and E2 products. The competition between these pathways is a classic area of mechanistic investigation in organic chemistry. libretexts.orgmasterorganicchemistry.com

Detailed Studies of Transition States and Intermediates in Key Reactions

Specific experimental or computational studies on the transition states and intermediates in reactions of this compound are not available.

For a hypothetical SN2 reaction, the transition state would involve a pentacoordinate carbon center, with the incoming nucleophile and the departing bromide ion in apical positions. The stereochemistry of this process would be expected to proceed with an inversion of configuration at the chiral center.

For an E2 reaction, the transition state would require an anti-periplanar arrangement of the beta-hydrogen and the bromine atom. libretexts.org The stability of the forming double bond, which would be conjugated with the trifluorinated benzene (B151609) ring, would influence the reaction rate.

The primary intermediate in an SN1 or E1 reaction would be a secondary benzylic carbocation. As previously discussed, the three electron-withdrawing fluorine atoms on the phenyl ring would significantly destabilize this carbocation relative to the carbocation formed from a non-fluorinated analogue, making these pathways less likely.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent would be critical in directing the reaction pathway of this compound, although specific data is absent.

Polar Protic Solvents: Solvents like water, ethanol, or acetic acid are capable of stabilizing both cations and anions. They would favor SN1 and E1 pathways by solvating the leaving bromide ion and any potential carbocation intermediate. However, given the likely instability of the carbocation, these pathways may still be slow. These solvents can also act as nucleophiles, leading to solvolysis products.

Polar Aprotic Solvents: Solvents such as acetone, DMF, or DMSO are good at solvating cations but not anions. This leaves the nucleophile or base less solvated and therefore more reactive. These solvents generally favor SN2 and E2 reactions. For an SN2 reaction, a polar aprotic solvent would accelerate the rate by increasing the effective nucleophilicity of the attacking species. For an E2 reaction, the increased basicity would also lead to a faster rate.

The table below summarizes the expected influence of solvent type on the potential reaction pathways for this compound, based on general mechanistic principles.

| Solvent Type | Favored Mechanism(s) | Rationale |

| Polar Protic | SN1, E1 | Stabilizes carbocation intermediate and leaving group through hydrogen bonding. |

| Polar Aprotic | SN2, E2 | Enhances nucleophilicity/basicity by poorly solvating anions, leading to faster bimolecular reactions. |

| Nonpolar | Generally slow | Reactants have low solubility and charge separation in transition states is disfavored. |

Further research, including detailed kinetic analysis, computational modeling, and product studies, is required to fully elucidate the mechanistic landscape of this specific fluorinated compound.

Advanced Spectroscopic and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment

Experimental NMR data for 1-(1-Bromoethyl)-2,3,4-trifluorobenzene is not available in published literature. A detailed analysis of its proton, carbon, and fluorine spectra, including chemical shifts and coupling constants, cannot be performed without this data.

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), have not been reported.

Specific ¹³C NMR spectral data for this compound is not available.

Specific ¹⁹F NMR spectral data has not been reported for this compound.

No 2D NMR studies (COSY, HSQC, HMBC) for this compound have been published.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

There is no available high-resolution mass spectrometry data, which is necessary to determine the exact mass and analyze the fragmentation patterns of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (for crystalline derivatives)

No crystallographic data has been published for this compound or any of its crystalline derivatives. Therefore, an analysis of its solid-state structure is not possible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The primary functional groups within this compound include the trifluorinated benzene (B151609) ring, the bromoethyl substituent, and the various C-H and C-C bonds. Each of these will give rise to characteristic vibrational frequencies.

Expected Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

C-C Stretching (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1600-1400 cm⁻¹ region.

C-F Stretching: The strong C-F bonds of the trifluorobenzene moiety are expected to produce intense absorption bands in the 1350-1100 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found in the lower frequency region of the spectrum, generally between 650-500 cm⁻¹.

Bending Vibrations: A variety of bending vibrations (in-plane and out-of-plane) for C-H and C-C bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Detailed theoretical studies, such as those employing Density Functional Theory (DFT), would be required to precisely assign the observed experimental IR and Raman bands to specific vibrational modes of the molecule. Such studies on similar halogenated benzene derivatives have demonstrated good agreement between calculated and experimental frequencies. nih.govresearchgate.net

Data Tables of Expected Vibrational Frequencies

The following tables outline the anticipated vibrational frequencies for the key functional groups in this compound based on typical ranges for these groups.

Table 1: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-F Stretch | 1350-1100 | Strong |

| C-Br Stretch | 650-500 | Medium to Strong |

Table 2: Expected Raman Scattering Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-F Stretch | 1350-1100 | Medium |

| C-Br Stretch | 650-500 | Strong |

It is important to note that the actual positions and intensities of the vibrational bands can be influenced by the specific substitution pattern on the benzene ring and potential conformational isomers of the bromoethyl group. A definitive analysis would necessitate obtaining and interpreting the experimental IR and Raman spectra for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a cornerstone of modern computational chemistry, enabling the detailed examination of a molecule's electronic properties. For a novel or less-studied compound like 1-(1-Bromoethyl)-2,3,4-trifluorobenzene, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Frontier Molecular Orbital Analysis

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. youtube.comwikipedia.org The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO governs the ability to accept electrons, highlighting regions prone to nucleophilic attack. youtube.com A comprehensive frontier molecular orbital analysis for this compound would involve calculating the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and visualizing the electron density distribution of these orbitals. This would reveal how the trifluorinated benzene (B151609) ring and the bromoethyl group influence the molecule's electronic landscape and its potential interactions with other chemical species.

Reaction Pathway Modeling and Energy Barrier Calculations

DFT calculations are also invaluable for mapping out potential reaction pathways and determining the associated energy barriers. arxiv.org This involves locating transition state structures and calculating their energies relative to the reactants and products. For this compound, this could be applied to model various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic aromatic substitution on the trifluorobenzene ring. The calculated energy barriers would provide quantitative predictions of reaction rates and help to elucidate the underlying mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior by simulating the movements of atoms and molecules over time. nih.govyoutube.comyoutube.com For this compound, MD simulations could provide significant insights into its conformational flexibility and its interactions with different solvent environments. By simulating the molecule's trajectory, researchers could identify preferred conformations, understand the rotational barriers around single bonds, and analyze how the surrounding solvent molecules arrange themselves and interact with the solute. This information is critical for understanding its physical properties and reactivity in solution.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the structural properties of molecules and their biological or chemical activities. nih.govmdpi.com In the absence of extensive experimental data for this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model could be constructed to estimate the potential activity of this compound.

Prediction of Spectroscopic Parameters to Aid Experimental Elucidation

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.gov Comparing these predicted spectra with experimentally obtained data would provide strong evidence for the correct identification and characterization of the compound.

Applications in Complex Molecule Synthesis

Utilization as a Versatile Building Block in the Synthesis of Fluorinated Organic Molecules

Theoretically, the structure of 1-(1-bromoethyl)-2,3,4-trifluorobenzene suggests its potential as a versatile building block in the synthesis of complex fluorinated organic molecules. Organic building blocks are fundamental components used for the modular assembly of more complex molecular architectures. The presence of both a bromine atom and a trifluorinated benzene (B151609) ring offers two distinct points for chemical modification.

The bromoethyl group is a classic electrophilic handle. The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups. This type of substitution reaction is a foundational strategy in organic synthesis. Furthermore, the benzylic position of the bromine atom enhances its reactivity, making such substitutions more facile.

The trifluorinated benzene ring, on the other hand, imparts unique electronic properties to the molecule. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and adjacent functional groups. This fluorination is a key feature in the design of many modern pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and lipophilicity. While the general utility of fluorinated building blocks is well-established, specific examples detailing the use of this compound in this capacity are not documented in available research.

Construction of Novel Heterocyclic and Carbocyclic Scaffolds via Cyclization Reactions

The bifunctional nature of this compound makes it a hypothetical candidate for the construction of novel heterocyclic and carbocyclic scaffolds through cyclization reactions. Intramolecular cyclization is a powerful strategy for building ring systems, which are prevalent in biologically active molecules and advanced materials.

One could envision a scenario where the bromoethyl group acts as an electrophile in an intramolecular reaction. If a nucleophilic group were introduced elsewhere on the molecule, either on the aromatic ring or through a preceding reaction, a cyclization could be initiated to form a new ring fused to the trifluorobenzene core. The specific substitution pattern of the fluorine atoms would be expected to influence the regioselectivity of such a cyclization.

For instance, Parham cyclization, which involves the intramolecular reaction of an aryllithium with a side-chain electrophile, is a known method for forming carbocyclic and heterocyclic rings. researchgate.net While studies have been conducted on the cyclization of similar compounds like 1-bromo-2-(2-bromoethyl)benzenes, no specific research has been published on the application of this methodology to this compound. researchgate.net The electronic effects of the three fluorine atoms would likely play a significant role in the feasibility and outcome of such a reaction.

Role as a Precursor for Advanced Materials and Specialty Chemicals

Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, polymers, and organic electronics. The introduction of fluorine atoms can significantly alter the physical and electronic properties of these materials, leading to enhanced performance characteristics.

As a precursor, this compound could theoretically be incorporated into larger molecular structures destined for materials applications. The bromoethyl group provides a convenient attachment point for polymerization or for linking to other molecular fragments. The trifluorophenyl moiety would then be embedded within the final material, imparting its characteristic properties.

However, a review of the available literature and patent databases does not yield specific examples of this compound being used as a precursor for advanced materials or specialty chemicals. The development of such applications would necessitate foundational research into its reactivity and the properties of its derivatives.

Development of Efficient and Scalable Synthetic Routes to High-Value Derivatives

The development of efficient and scalable synthetic routes is a critical aspect of chemical research and development, particularly for compounds with potential commercial applications. ambeed.com For this compound, a scalable synthesis would likely begin with the commercially available 1,2,3-trifluorobenzene (B74907).

A plausible synthetic route could involve the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with acetyl chloride to introduce the acetyl group, followed by reduction of the ketone to the corresponding alcohol, and subsequent bromination to yield the final product. Each of these steps would need to be optimized for yield, purity, and cost-effectiveness on a larger scale.

Currently, there are no published, optimized, and scalable synthetic routes specifically for this compound. The development of such a process would be contingent on identifying a high-value derivative that would justify the necessary process research and development investment. Without a clear application for this compound or its derivatives, the impetus for developing a scalable synthesis remains limited.

Future Research Directions and Challenges in the Chemistry of 1 1 Bromoethyl 2,3,4 Trifluorobenzene

Development of Greener and More Sustainable Synthetic Methodologies

A significant challenge in the synthesis of halogenated compounds is the reliance on hazardous reagents and environmentally persistent solvents. The classical Wohl-Ziegler bromination, a common method for producing benzylic bromides, traditionally uses N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride, which is now recognized as an ozone-depleting substance. researchgate.netacs.org Future research is intensely focused on developing more benign alternatives for the synthesis of 1-(1-bromoethyl)-2,3,4-trifluorobenzene.

Key research thrusts include:

Solvent Replacement: A primary goal is the substitution of chlorinated solvents with more environmentally friendly options. researchgate.net Research has shown the efficacy of solvents like acetonitrile (B52724) or even solvent-free conditions for benzylic bromination. researchgate.netacs.org Photochemical methods using visible light can also circumvent the need for chemical initiators and toxic solvents. acs.org

Alternative Brominating Agents: Efforts are underway to replace NBS with reagents that have a better environmental profile. researchgate.net This includes exploring the direct use of molecular bromine with in-situ generation methods or employing reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in greener solvents such as tetrahydrofuran (B95107) (THF). researchgate.net

PFAS-Free Synthesis: The synthesis of the trifluorobenzene core itself is under scrutiny. Traditional methods can sometimes involve per- and polyfluoroalkyl substances (PFAS), which are persistent "forever chemicals". sciencedaily.comchemistryworld.comacs.org A major future direction is the development of synthesis protocols that avoid PFAS reagents entirely, for instance, by using fluoride (B91410) salts like caesium fluoride as the fluorine source. sciencedaily.com This shift is crucial for regulatory compliance and reducing the long-term environmental impact of producing fluorinated pharmaceuticals. acs.orgnumberanalytics.com

Table 1: Comparison of Traditional vs. Greener Approaches for Benzylic Bromination

| Feature | Traditional Method (Wohl-Ziegler) | Emerging Greener Alternatives |

| Brominating Agent | N-Bromosuccinimide (NBS) manac-inc.co.jp | Molecular bromine (in-situ), 1,3-dibromo-5,5-dimethylhydantoin researchgate.netresearchgate.net |

| Solvent | Carbon tetrachloride (CCl₄), Chloroform researchgate.netmanac-inc.co.jp | Acetonitrile, Ethyl acetate, Ionic Liquids, Water, Solvent-free researchgate.netacs.org |

| Initiation | Chemical initiators (e.g., AIBN), UV light researchgate.net | Visible light photochemistry, Microwave assistance researchgate.netacs.org |

| Environmental Impact | High (ozone depletion, toxicity) researchgate.netacs.org | Significantly reduced |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The bromine atom in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Furthermore, the chiral center at the ethyl group offers the potential for creating enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. organicreactions.orgrsc.org

Future research in this area will likely focus on:

Enantioselective Catalysis: Developing catalytic systems that can control the stereochemistry during the synthesis of or subsequent reactions of this compound is a major goal. Transition metal catalysis, using chiral ligands with metals like palladium, copper, or nickel, has shown great promise for the enantioselective functionalization of fluorinated substrates. organicreactions.orgnih.govorganic-chemistry.orgacs.org For instance, palladium-catalyzed allylation or three-component coupling reactions could be adapted to provide chiral monofluorinated products with high enantiomeric excess. rsc.orgnih.gov

Catalyst Efficiency and Selectivity: A key challenge is to design catalysts that are not only highly active, allowing for low catalyst loadings, but also highly selective. For a poly-halogenated substrate like this compound, selectivity is crucial to ensure the reaction occurs at the desired bromoethyl position without disturbing the C-F bonds on the aromatic ring. Research into directing groups or specialized ligand designs could stabilize catalytic intermediates and control regioselectivity. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers mild reaction conditions and unique reactivity patterns. Photochemical methods could be employed for both the synthesis (e.g., photobromination) and subsequent transformations of the target molecule, potentially leading to novel reaction pathways with high selectivity. numberanalytics.comrsc.org

Table 2: Potential Catalytic Systems for Transformations of this compound

| Catalytic Approach | Metal/Catalyst Type | Potential Application | Desired Outcome |

| Cross-Coupling | Palladium, Nickel, Copper | Suzuki, Sonogashira, Buchwald-Hartwig reactions | Formation of C-C, C-N, C-O bonds |

| Enantioselective Functionalization | Chiral Pd, Cu, or Ni complexes nih.govorganic-chemistry.org | Asymmetric alkylation, arylation, amination rsc.org | Synthesis of single-enantiomer derivatives |

| Photocatalysis | Iridium, Ruthenium complexes; Organic dyes | Radical-mediated C-C and C-X bond formation | Novel transformations under mild conditions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of many organofluorine compounds involves hazardous reagents (like elemental fluorine) or highly exothermic reactions, which can be difficult and dangerous to control in traditional batch reactors. beilstein-journals.orgresearchgate.net Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these challenges. beilstein-journals.orgresearchgate.net

Future directions include:

Enhanced Safety and Control: Flow microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing due to their high surface-area-to-volume ratio. beilstein-journals.orgresearchgate.net This allows for the safe handling of hazardous reagents and the management of highly exothermic reactions, improving process safety for the synthesis of fluorinated intermediates. beilstein-journals.org

Improved Efficiency and Scalability: Continuous flow processing can significantly enhance productivity and simplify scaling up from the laboratory to industrial production. beilstein-journals.orgrsc.org Reactions involving gases, such as those used in some fluorination procedures, are particularly well-suited to flow chemistry, which overcomes the limitations of gas-liquid mixing in batch reactors. rsc.org

Automated Synthesis: Integrating flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. youtube.com These platforms use robotics and AI-driven algorithms to perform multi-step syntheses, test different reaction conditions, and purify products with minimal human intervention. youtube.comsynplechem.comresearchgate.net This approach would allow for the rapid generation of a library of derivatives from this compound for screening purposes. eubopen.org

Computational Design and Optimization of New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Applying these tools to the chemistry of this compound can accelerate the development of new and improved synthetic methods.

Future research will leverage computational tools to:

Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the reaction pathways for the synthesis and functionalization of the target molecule. rsc.orgrsc.org By mapping out the energies of reactants, transition states, and products, researchers can understand why certain reactions are favored and identify potential side reactions. This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity.

Predict Regio- and Stereoselectivity: For complex molecules, predicting where a reaction will occur (regioselectivity) or which stereoisomer will be formed (stereoselectivity) is a significant challenge. Computational models can calculate the activation barriers for different reaction pathways, helping to predict the outcome of a reaction before it is run in the lab. rsc.orgrsc.org This is particularly valuable for designing enantioselective catalytic processes.

Design Novel Catalysts: Computational screening can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between a substrate, a catalyst, and reagents, chemists can rationally design ligands or catalyst structures that are tailored for a specific transformation, reducing the trial-and-error often involved in catalyst development. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 1-(1-bromoethyl)-2,3,4-trifluorobenzene?

Answer:

The synthesis typically involves bromination of 1-ethyl-2,3,4-trifluorobenzene using bromine (Br₂) in the presence of Lewis acid catalysts like iron (Fe) or aluminum bromide (AlBr₃). The reaction is performed under controlled conditions (e.g., inert atmosphere, precise temperature) to ensure regioselective bromination at the ethyl group . Industrial-scale production may employ continuous flow reactors to optimize yield and purity .

Key Parameters:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Fe | 80–100 | ~65 | ≥95 |

| AlBr₃ | 60–80 | ~75 | ≥97 |

Basic: How is the purity and structural integrity of the compound validated in research settings?

Answer:

Analytical techniques include:

- NMR Spectroscopy : To confirm substituent positions and bromoethyl group integration (¹H/¹³C NMR) .

- GC-MS/HPLC : For purity assessment, especially to detect residual solvents or unreacted precursors .

- Elemental Analysis : To verify stoichiometry (C, H, Br, F content) .

Example Data:

- Purity : ≥95% (via HPLC, as reported for analogous bromo-fluoro benzene derivatives) .

- Melting Point : Not explicitly reported, but thermal stability is confirmed via DSC for related compounds .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .

Advanced: How do substituent positions (bromoethyl vs. trifluoromethyl groups) influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl group is electron-withdrawing, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. The bromoethyl group serves as a leaving site in SN2 reactions or Suzuki-Miyaura couplings. For example, in palladium-catalyzed direct arylation, the trifluorophenyl unit remains inert, while the bromoethyl group participates selectively (e.g., yielding diarylated thiophenes in ~68% yield under PdCl(C₃H₅)(dppb)/KOAc conditions) .

Mechanistic Insight:

- Regioselectivity : Steric hindrance from the trifluoromethyl group directs coupling reactions to the bromoethyl site .

- Catalyst Choice : Bulky ligands (e.g., dppb) enhance selectivity for mono-functionalization .

Advanced: What computational methods are used to predict the compound’s behavior in catalytic systems?

Answer:

- DFT Calculations : To model electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to predict reaction pathways .

- Solvent Modeling : COSMO-RS to optimize solvent selection for bromination or coupling reactions .

Example Findings:

- The trifluoromethyl group lowers the LUMO energy (-1.8 eV), favoring electron-deficient catalyst interactions .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes?

Answer:

- Base Sensitivity : Strong bases (e.g., KOtBu) may promote β-hydrogen elimination, forming styrene derivatives. Use mild bases (e.g., NaHCO₃) to favor substitution .

- Solvent Effects : Polar aprotic solvents (DMA, DMF) stabilize transition states for substitution, while non-polar solvents (toluene) may favor elimination .

Optimization Table:

| Condition | Pathway Dominance | Yield (%) |

|---|---|---|

| DMA, NaHCO₃, 80°C | Substitution | 82 |

| Toluene, KOtBu, 100°C | Elimination | 45 |

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitutions?

Answer:

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe) to control substitution sites, followed by post-functionalization .

- Halogen Dance Reactions : Redistribute bromine/fluorine positions under controlled thermal or catalytic conditions .

Case Study:

In 2,3,4-trifluorobenzene derivatives, fluorine atoms act as meta-directors, but steric effects from the bromoethyl group can override electronic effects, leading to para-substitution .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

- Major Impurities : Unreacted 1-ethyl-2,3,4-trifluorobenzene, dibrominated byproducts.

- Purification Methods :

Advanced: How does the compound’s stability under acidic/basic conditions impact its application in multistep syntheses?

Answer:

- Acidic Conditions : The trifluoromethyl group stabilizes the aromatic ring against protonation, but the bromoethyl group may undergo hydrolysis to ethanol derivatives.

- Basic Conditions : Risk of elimination to form vinylbenzene; stability is maintained at pH < 10 .

Advanced: What spectroscopic signatures distinguish this compound from its isomers?

Answer:

- ¹⁹F NMR : Distinct chemical shifts for ortho/meta/para fluorine atoms (δ -110 to -125 ppm) .

- IR Spectroscopy : C-Br stretch at ~550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Isomer Comparison Table:

| Isomer | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| This compound | 4.2 (q, CH₂Br) | -112, -118, -124 |

| 1-(2-Bromoethyl)-2,4,5-trifluorobenzene | 3.8 (t, CH₂Br) | -115, -120, -128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.